molecular formula C9H10O2 B1677642 Phenoxyacetone CAS No. 621-87-4

Phenoxyacetone

Cat. No.: B1677642
CAS No.: 621-87-4
M. Wt: 150.17 g/mol
InChI Key: QWAVNXZAQASOML-UHFFFAOYSA-N
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Description

Phenoxyacetone, also known as 1-phenoxy-2-propanone, is an organic compound with the molecular formula C9H10O2. It is a clear, light yellow liquid that is primarily used as a chemical reagent in various organic synthesis processes. The compound is characterized by its aromatic ether and ketone functional groups, making it a versatile intermediate in the production of various chemical products.

Biochemical Analysis

Biochemical Properties

This compound is known to be an acetylcholinesterase (AChE) inhibitor Acetylcholinesterase is an enzyme that plays a crucial role in nerve function, and its inhibition can have significant biochemical implications

Cellular Effects

Given its role as an AChE inhibitor , it may influence cell function by affecting nerve signal transmission. Detailed information on its impact on cell signaling pathways, gene expression, and cellular metabolism is currently lacking in the literature.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its action as an AChE inhibitor By inhibiting this enzyme, this compound can potentially alter nerve signal transmission

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenoxyacetone can be synthesized through several methods. One common synthetic route involves the reaction of phenol with chloroacetone in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of chloroacetone, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Phenoxyacetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.

Major Products Formed:

Comparison with Similar Compounds

Phenoxyacetone can be compared with other similar compounds such as:

Uniqueness: this compound’s unique combination of aromatic ether and ketone functional groups makes it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and form a wide range of derivatives highlights its importance in both research and industrial applications .

Properties

IUPAC Name

1-phenoxypropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAVNXZAQASOML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060740
Record name 2-Propanone, 1-phenoxy-
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

621-87-4
Record name 1-Phenoxy-2-propanone
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Record name Phenoxyacetone
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Record name Phenoxyacetone
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Record name 2-Propanone, 1-phenoxy-
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Record name 2-Propanone, 1-phenoxy-
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Record name Phenoxyacetone
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Record name Phenoxyacetone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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